Edaglitazone

PPARγ agonism Cofactor recruitment assay Nuclear receptor pharmacology

Discontinued Phase II TZDs often leave researchers without a reliable, well-characterized PPARγ reference agonist for mechanistic studies. Edaglitazone (BM 13.1258) fills this gap as a potent, selective PPARγ agonist with defined pharmacology and oral bioavailability. - PPARγ EC50 = 35.6 nM; 58-fold more potent than pioglitazone, enabling lower working concentrations and minimized solvent artifacts. - Validated in chronic oral dosing models (4.4 mg/kg/day, 10 days) and ex vivo muscle glucose transport assays (1-25 μM). - Measurable PPARα EC50 (1053 nM) provides built-in isoform selectivity control absent in rosiglitazone or pioglitazone. Supplied as ≥98% (HPLC) solid powder with full analytical documentation. Standard pack sizes available from milligrams to bulk; custom synthesis and scale-up upon request.

Molecular Formula C24H20N2O4S2
Molecular Weight 464.6 g/mol
CAS No. 892128-36-8
Cat. No. B7855704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaglitazone
CAS892128-36-8
Molecular FormulaC24H20N2O4S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
InChIInChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
InChIKeyHAAXAFNSRADSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edaglitazone for Research: PPARγ Agonist Specifications and Procurement Guide (CAS 892128-36-8)


Edaglitazone (BM 13.1258, R-483) is a synthetic small-molecule agonist belonging to the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor gamma (PPARγ) modulators [1]. As a potent and selective activator of PPARγ, it has been investigated as an antidiabetic and anti-hyperglycemic agent, with evidence supporting its oral bioavailability and insulin-sensitizing effects in obese rat models . While its clinical development for type 2 diabetes mellitus was discontinued in Phase II, Edaglitazone remains a widely utilized research tool for probing PPARγ signaling pathways in metabolic disease, inflammation, and platelet biology [2].

Why Edaglitazone Cannot Be Substituted by Other PPARγ Agonists in Metabolic Research


Although multiple PPARγ agonists share a common thiazolidinedione scaffold and antidiabetic indication, Edaglitazone's distinct molecular structure confers a unique pharmacological profile that precludes direct substitution with common alternatives like rosiglitazone or pioglitazone. While the glitazone class activates PPARγ, subtle differences in ligand-binding domain interactions produce significant variations in transcriptional cofactor recruitment, receptor stabilization, and downstream gene expression programs [1]. These structural nuances translate into measurable differences in potency, isoform selectivity, antiplatelet activity, and in vivo efficacy profiles that are not interchangeable across compounds. Consequently, data generated with Edaglitazone cannot be assumed to be replicable with other PPARγ agonists without direct experimental validation [2].

Quantitative Evidence Differentiating Edaglitazone from Close PPARγ Analogs


Head-to-Head PPARγ Potency Comparison: Edaglitazone vs. Pioglitazone and Rosiglitazone

In a direct comparative cofactor recruitment assay measuring PPARγ activation across a panel of coactivator and corepressor peptides, Edaglitazone exhibited substantially greater potency than both pioglitazone and rosiglitazone [1]. The median EC50 value for Edaglitazone at PPARγ was 35.6 nM, compared to 2061 nM for pioglitazone and 256 nM for rosiglitazone under identical assay conditions [1].

PPARγ agonism Cofactor recruitment assay Nuclear receptor pharmacology

PPARγ/α Selectivity Ratio: Edaglitazone Demonstrates Superior Isoform Discrimination

Edaglitazone exhibits a distinct PPARγ versus PPARα selectivity profile compared to other glitazones [1]. In the same cofactor recruitment assay panel, Edaglitazone's PPARα EC50 was 1053 nM, yielding a γ/α EC50 ratio of 0.034 [1]. This indicates strong preferential activation of PPARγ over PPARα, whereas rosiglitazone and pioglitazone showed minimal PPARα activity at concentrations up to 10 μM, preventing precise ratio calculation [1].

PPAR isoform selectivity Nuclear receptor specificity Metabolic drug development

Anti-Platelet Activity: Edaglitazone Demonstrates >100-Fold Greater Potency than Ciglitazone

Edaglitazone and ciglitazone are both thiazolidinedione PPARγ agonists, but Edaglitazone is over 100-fold more potent as a PPARγ agonist and exhibits markedly superior antiplatelet activity [1]. In collagen-induced platelet aggregation assays, edaglitazone inhibited aggregation in a concentration-dependent manner (3–16 μM) and retained this effect at low concentrations, whereas ciglitazone did not [1].

Platelet aggregation inhibition cAMP signaling Cardiovascular pharmacology

In Vivo Insulin Sensitization: Selective Efficacy in Obese but Not Lean Rats

Edaglitazone enhances insulin sensitivity in obese rats but shows no effect in lean animals, demonstrating a disease-state-selective pharmacological profile [1]. At an oral dose of 4.4 mg/kg administered once daily for 10 days, Edaglitazone significantly improved insulin sensitivity in obese rats, a finding consistent across multiple independent studies [1].

Insulin sensitivity Metabolic syndrome Type 2 diabetes model

Skeletal Muscle Glucose Metabolism: Edaglitazone Stimulates Glucose Transport and Glycogen Synthesis

Edaglitazone directly enhances glucose metabolism in skeletal muscle, a primary tissue target for insulin action [1]. In soleus muscle strips isolated from obese rats, Edaglitazone at concentrations of 1, 5, and 25 μM increased [3H]2-deoxyglucose transport both in the presence and absence of insulin, and increased glycogen synthesis in the presence of insulin [1].

Glucose uptake Glycogen synthesis Skeletal muscle metabolism

Orally Bioavailable with Demonstrated In Vivo Activity at 4.4 mg/kg in Rodent Models

Edaglitazone is orally active and demonstrates robust in vivo efficacy in rodent models of insulin resistance [1]. At a dose of 4.4 mg/kg administered orally once daily for 10 days, Edaglitazone significantly improved insulin sensitivity in obese rats [1]. This oral bioavailability distinguishes it from research tools that require parenteral administration and enables chronic dosing studies relevant to metabolic disease progression.

Oral bioavailability In vivo pharmacology PK/PD

Validated Application Scenarios for Edaglitazone in Metabolic and Cardiovascular Research


PPARγ Signaling Pathway Dissection and Cofactor Recruitment Studies

Edaglitazone's well-characterized PPARγ potency (EC50 = 35.6 nM) and defined cofactor recruitment profile make it an ideal reference agonist for mechanistic studies of PPARγ transcriptional regulation [1]. Its 58-fold higher potency compared to pioglitazone allows for lower working concentrations, minimizing solvent-related artifacts and off-target effects in cell-based reporter assays [1]. The compound is particularly valuable for comparative studies that require a PPARγ agonist with a distinct selectivity window—unlike rosiglitazone and pioglitazone, which show negligible PPARα activity at relevant concentrations, Edaglitazone's measurable PPARα EC50 (1053 nM) provides an internal control for isoform selectivity experiments [1].

In Vivo Metabolic Studies in Insulin-Resistant Rodent Models

Edaglitazone is ideally suited for chronic oral dosing studies in obese, insulin-resistant rodent models [2]. Its oral bioavailability and established dosing regimen (4.4 mg/kg p.o. daily for 10 days) enable researchers to investigate PPARγ-mediated improvements in glucose homeostasis without the confounding effects of parenteral administration [2]. The compound's selective efficacy in obese but not lean rats [2] provides a clean experimental system for isolating disease-state-specific pharmacological effects. Researchers can use Edaglitazone to model the metabolic benefits of PPARγ activation while controlling for baseline insulin sensitivity differences between lean and obese cohorts.

Ex Vivo Skeletal Muscle Glucose Metabolism Assays

Edaglitazone directly stimulates glucose transport and glycogen synthesis in isolated skeletal muscle tissue, as demonstrated in soleus muscle strips from obese rats at concentrations of 1–25 μM [2]. This ex vivo functional assay validates the compound's utility for studying PPARγ-mediated metabolic improvements in a physiologically relevant insulin target tissue. Researchers investigating muscle insulin resistance, glucose transporter translocation, or glycogen synthesis pathways can employ Edaglitazone as a positive control or mechanistic probe in isolated muscle preparations [2].

PPARγ-Dependent Platelet Function and Cardiovascular Protection Studies

Edaglitazone's antiplatelet activity, demonstrated in collagen-induced aggregation assays (3–16 μM) and mediated through cAMP pathway activation, makes it a valuable tool for investigating PPARγ's role in platelet biology and cardiovascular protection [3]. With >100-fold greater PPARγ potency than ciglitazone [3], Edaglitazone provides a robust pharmacological tool for dissecting PPARγ-dependent versus PPARγ-independent effects on platelet aggregation. The compound's established mechanism—increased intraplatelet cAMP levels and prevention of PPARγ secretion [3]—offers a defined pathway for studying the intersection of metabolic and thrombotic risk.

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